Brompheniramine

Description

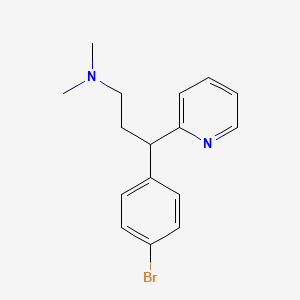

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIGNSYAACHWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

980-71-2 (maleate (1:1)) | |

| Record name | Brompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022691 | |

| Record name | Brompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150 °C at 0.5 mm Hg | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid with slightly yellow color | |

CAS No. |

86-22-6 | |

| Record name | (±)-Brompheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brompheniramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Brompheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brompheniramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57G17P2FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/ | |

| Record name | Brompheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00835 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Brompheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Brompheniramine on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions and signaling pathways involved in the mechanism of action of brompheniramine, a first-generation alkylamine antihistamine, at the histamine H1 receptor (H1R).[1][2]

Executive Summary

Brompheniramine exerts its therapeutic effects by acting as a potent inverse agonist at the histamine H1 receptor.[2] Like virtually all H1-antihistamines, it does not merely block the binding of histamine but actively stabilizes the inactive conformation of the H1 receptor, thereby reducing its constitutive activity and antagonizing histamine-induced signaling.[2] This action prevents the downstream cascade involving Gq/11 protein activation, phospholipase C stimulation, and subsequent mobilization of intracellular calcium, which are responsible for mediating allergic and inflammatory responses.[1] This guide details the underlying signaling pathways, presents comparative quantitative binding data for related compounds, and provides a standard protocol for assessing receptor affinity.

Brompheniramine and the Histamine H1 Receptor

Brompheniramine is a first-generation antihistamine used for symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][3] Its primary target is the histamine H1 receptor, a Class A G-protein-coupled receptor (GPCR).[1] H1 receptors are integral to mediating Type 1 hypersensitivity reactions. Upon activation by histamine, they trigger cellular responses that lead to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, manifesting as the classic symptoms of allergy.[2]

Core Mechanism of Action: Inverse Agonism

Contrary to the historical classification as simple "antagonists," most H1-antihistamines, including brompheniramine, function as inverse agonists. GPCRs like the H1 receptor can exist in an equilibrium between an inactive (R) and an active (R*) conformation. Even without an agonist, a small fraction of receptors can be in the active state, leading to a baseline level of signaling known as constitutive activity.

-

Agonists (e.g., Histamine): Bind to and stabilize the active R* conformation, shifting the equilibrium towards the active state and increasing signaling.

-

Neutral Antagonists: Bind equally to both R and R* states, preventing agonist binding without affecting the conformational equilibrium.

-

Inverse Agonists (e.g., Brompheniramine): Preferentially bind to and stabilize the inactive R conformation. This shifts the equilibrium away from the active state, reducing both agonist-induced signaling and the receptor's constitutive activity.

By stabilizing the inactive state, brompheniramine effectively suppresses the downstream signaling cascades initiated by histamine.

H1 Receptor Signaling Pathway

The H1 receptor primarily couples to the Gq/11 family of heterotrimeric G-proteins.[1] The binding of an agonist like histamine initiates a conformational change in the receptor, leading to the activation of this pathway. Brompheniramine's binding prevents this initiation.

The canonical H1R signaling cascade proceeds as follows:

-

G-Protein Activation: The activated H1R acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C-β (PLCβ).[1]

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.

-

DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

-

Cellular Response: The activation of PKC and the increase in intracellular calcium lead to the phosphorylation of various cellular proteins, culminating in physiological responses such as smooth muscle contraction, increased vascular permeability, and activation of pro-inflammatory transcription factors like NF-κB.[1]

Brompheniramine, by locking the H1R in an inactive state, prevents the initial G-protein coupling and thereby blocks the entire signaling cascade.

Figure 1: H1 Receptor Signaling Pathway and Point of Inhibition by Brompheniramine.

Quantitative Data: H1 Receptor Binding Affinities

| Compound | Receptor | Ligand | Assay Type | Binding Affinity (Ki / IC50 in nM) |

| Brompheniramine | Histamine H1 | - | - | Data not publicly available |

| Chlorpheniramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | 12 (IC50)[4] |

| Mepyramine (Pyrilamine) | Histamine H1 | [3H]Mepyramine | Radioligand Binding | ~1-5 (Kd)[5] |

| Diphenhydramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | 9.6–16 (Ki)[6] |

| Desloratadine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | 51 (IC50)[4] |

Table 1: Comparative binding affinities of selected H1 receptor antagonists.

Experimental Protocols

The binding affinity of a compound like brompheniramine for the H1 receptor is typically determined using a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the inhibition constant (Ki) of brompheniramine for the human H1 receptor.

Materials:

-

Membrane Preparation: Homogenates from HEK293T cells transiently expressing the human H1 receptor.[7]

-

Radioligand: [³H]Mepyramine (a potent H1 antagonist), at a concentration near its dissociation constant (Kd), typically 1-5 nM.[7]

-

Non-specific Agent: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist like mianserin to determine non-specific binding.

-

Test Compound: Brompheniramine, serially diluted.

-

Buffers: Assay Buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4) and Wash Buffer (ice-cold).

-

Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter, scintillation cocktail.

Methodology:

-

Membrane Preparation:

-

Homogenize cells expressing H1R in ice-cold assay buffer.

-

Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Incubation:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membranes + [³H]Mepyramine + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + [³H]Mepyramine + high concentration of mianserin.

-

Competition Binding: Membranes + [³H]Mepyramine + varying concentrations of brompheniramine (e.g., 10⁻¹² to 10⁻⁴ M).[7]

-

-

Incubate the plate at 25°C for a sufficient duration to reach equilibrium (typically 60-240 minutes).[7]

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer.

-

Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the brompheniramine concentration.

-

Determine IC50: Use non-linear regression analysis on the competition curve to calculate the IC50 value (the concentration of brompheniramine that inhibits 50% of specific [³H]Mepyramine binding).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand ([³H]Mepyramine) and Kd is its equilibrium dissociation constant for the H1R.

-

-

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion for Drug Development

Brompheniramine is a classic first-generation H1-antihistamine that functions as an inverse agonist, potently inhibiting the Gq/11-mediated signaling cascade by stabilizing the inactive state of the H1 receptor. Its mechanism provides a robust framework for understanding its efficacy in treating allergic conditions. While quantitative binding data for brompheniramine itself is sparse in public literature, the well-established protocols described herein offer a clear path for its empirical determination and for the characterization of novel H1 receptor modulators. Understanding the principles of inverse agonism and the downstream signaling consequences is critical for the rational design of future antihistamines with improved efficacy and selectivity profiles.

References

- 1. SMPDB [smpdb.ca]

- 2. H1 antagonist - Wikipedia [en.wikipedia.org]

- 3. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticholinergic Properties of Brompheniramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brompheniramine is a first-generation alkylamine antihistamine that has been in clinical use for decades for the symptomatic relief of allergic conditions.[1] Beyond its primary histamine H1 receptor antagonist activity, Brompheniramine is known to possess anticholinergic properties, which contribute to both its therapeutic effects and its side-effect profile. This technical guide provides an in-depth overview of the in vitro anticholinergic characteristics of Brompheniramine, focusing on its interaction with muscarinic acetylcholine receptors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Quantitative Analysis of Anticholinergic Activity

The anticholinergic activity of Brompheniramine has been quantified through various in vitro assays, including radioligand binding studies to determine its affinity for muscarinic receptors and functional assays to measure its antagonistic effect on cholinergically-mediated responses.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the context of Brompheniramine's anticholinergic properties, these assays measure its ability to displace a radiolabeled ligand from muscarinic acetylcholine receptors.

While a comprehensive study by Yasuda and Yasuda (1999) evaluated the affinities of Brompheniramine at all five human muscarinic receptor subtypes (M1-M5), the specific equilibrium dissociation constants (Ki or Kd values) from this study are not publicly available in detail. The study concluded that Brompheniramine, similar to Chlorpheniramine, does not discriminate between the five muscarinic subtypes and is less potent than atropine.

For comparative purposes, the binding affinity of the structurally similar first-generation antihistamine, d-Chlorpheniramine, at muscarinic receptors in bovine cerebral cortex has been reported. Given that Brompheniramine and Chlorpheniramine are often considered to have comparable anticholinergic potency, this value provides a useful, albeit indirect, measure of affinity.

Table 1: Muscarinic Receptor Binding Affinity of d-Chlorpheniramine

| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |

| d-Chlorpheniramine | Bovine Cerebral Cortex | [3H]Quinuclidinyl benzilate | 300 ± 20 | Kubo et al., 1987 |

Note: A lower Ki value indicates a higher binding affinity.

Functional Antagonism of Cholinergic Responses

Functional assays provide a measure of a drug's ability to inhibit a physiological response mediated by a specific receptor. The anticholinergic activity of Brompheniramine has been assessed by its ability to antagonize the effects of cholinergic agonists in in vitro models.

One such study investigated the inhibitory effect of Brompheniramine on methacholine-induced mucin secretion from human nasal mucosal explants. The effective dose 50 (ED50) was determined as a measure of its functional potency.

Table 2: Functional Anticholinergic Potency of Brompheniramine

| Assay | Agonist | Tissue/Cell Model | Parameter Measured | ED50 (µM) | Reference |

| Inhibition of Mucin Secretion | Methacholine (100 µM) | Human Nasal Mucosa Explants | 7F10-mucin concentration | 4.10 | Baraniuk et al., 1998[2] |

Experimental Protocols

Radioligand Binding Assay (Adapted from Kubo et al., 1987)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic acetylcholine receptors in a tissue homogenate.

1. Membrane Preparation:

- Bovine cerebral cortex is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

- The homogenate is centrifuged at a low speed to remove large debris.

- The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the muscarinic receptors.

- The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

- Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]Quinuclidinyl benzilate, [3H]QNB).

- Increasing concentrations of the unlabeled test compound (e.g., Brompheniramine) are added to compete with the radioligand for binding to the receptors.

- Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled muscarinic antagonist (e.g., atropine).

- The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

3. Separation and Quantification:

- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

- The filters are washed with cold buffer to remove unbound radioligand.

- The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Methacholine-Induced Mucin Secretion (Adapted from Baraniuk et al., 1998)

This protocol details a functional assay to assess the anticholinergic activity of a compound by measuring its ability to inhibit agonist-induced mucin secretion from tissue explants.

1. Tissue Preparation:

- Human nasal mucosal explants are obtained and placed in a culture medium.

2. Treatment:

- The explants are pre-incubated with various concentrations of the test compound (Brompheniramine, 0.01-1000 µM) or vehicle (saline).[2]

- A cholinergic agonist, methacholine (100 µM), is then added to stimulate mucin secretion.[2]

- Control groups include explants treated with vehicle alone (spontaneous secretion) and explants treated with methacholine alone (stimulated secretion).

3. Sample Collection and Analysis:

- The explants are incubated for a defined period (e.g., 2 hours).[2]

- The culture supernatants are collected.

- The concentration of a specific mucin (e.g., 7F10-mucin) in the supernatant is measured using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).[2]

4. Data Analysis:

- The percentage inhibition of methacholine-induced mucin secretion is calculated for each concentration of the test compound.

- The effective dose that reduces the methacholine-induced secretion by 50% (ED50) is determined from the concentration-response curve.[2]

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of muscarinic acetylcholine receptors and a typical workflow for a radioligand binding assay.

Conclusion

The in vitro data clearly demonstrate that Brompheniramine possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. While its affinity for these receptors is moderate and non-selective across the five subtypes, it is sufficient to elicit functional antagonism of cholinergic responses, such as glandular secretion. This technical guide has provided a summary of the available quantitative data and detailed experimental protocols relevant to the in vitro assessment of Brompheniramine's anticholinergic activity. The provided visualizations of the underlying signaling pathways and experimental workflows serve to further elucidate the pharmacological and methodological principles. This information is critical for a comprehensive understanding of Brompheniramine's pharmacological profile and can aid in the development of new chemical entities with desired selectivity and reduced side-effect profiles. Further research to obtain precise binding affinities of Brompheniramine at each human muscarinic receptor subtype would be beneficial for a more complete characterization.

References

Brompheniramine Signaling Pathway in Mast Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brompheniramine, a first-generation alkylamine antihistamine, has long been utilized for the symptomatic relief of allergic reactions. Its primary mechanism of action involves the competitive antagonism of the histamine H1 receptor, thereby preventing histamine-induced downstream signaling cascades that lead to allergic symptoms. However, emerging evidence suggests that first-generation antihistamines, including those structurally similar to brompheniramine, may exert additional effects on mast cells that are independent of H1 receptor blockade. These effects contribute to a broader anti-allergic profile by potentially stabilizing mast cells and inhibiting the release of pro-inflammatory mediators.

This technical guide provides a comprehensive analysis of the known and putative signaling pathways of brompheniramine in mast cells. It details the canonical H1 receptor antagonist pathway and explores potential H1-independent mechanisms, drawing inferences from related compounds and observed cellular effects. This document also furnishes detailed experimental protocols for key assays and presents quantitative data to facilitate further research and drug development in this area.

Core Signaling Pathways of Brompheniramine in Mast Cells

H1 Receptor-Dependent Signaling Pathway

The principal mechanism of action of brompheniramine is its function as an inverse agonist at the histamine H1 receptor. By competitively binding to the H1 receptor on mast cells, brompheniramine prevents histamine from initiating the downstream signaling cascade that leads to cellular activation and the release of inflammatory mediators.[1]

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[2] The subsequent increase in intracellular calcium is a critical trigger for the degranulation of mast cells and the release of pre-formed mediators such as histamine.[3][4] Simultaneously, DAG activates Protein Kinase C (PKC), which is involved in the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), leading to the synthesis and release of pro-inflammatory cytokines.[5][6]

By blocking the H1 receptor, brompheniramine effectively inhibits this entire cascade, leading to a reduction in histamine-mediated mast cell activation.

Putative H1 Receptor-Independent Signaling Pathway: Mast Cell Stabilization

Several first-generation antihistamines are thought to possess mast cell stabilizing properties that are independent of their H1 receptor antagonism.[7][8][9] While direct evidence for brompheniramine is limited, its structural similarity to chlorpheniramine, for which some mast cell stabilizing effects have been noted, suggests a similar potential.[10][11] This stabilization may involve the modulation of intracellular signaling pathways at points downstream of receptor activation.

One potential mechanism is the direct inhibition of calcium influx. Mast cell stabilizers are known to block calcium channels, which is essential for degranulation.[12][13] It is plausible that brompheniramine could interfere with store-operated calcium entry (SOCE), a critical process for sustained calcium signaling in mast cells.

Furthermore, some H1-receptor antagonists have been shown to inhibit the activation of the transcription factor NF-κB through H1-receptor-independent mechanisms. This inhibition would lead to a decrease in the production of pro-inflammatory cytokines. The precise molecular target for this effect is not yet fully elucidated but could involve direct interaction with components of the NF-κB signaling cascade.

Quantitative Data

Quantitative data on the direct effects of brompheniramine on mast cell signaling pathways are limited in publicly available literature. The following table summarizes known quantitative information for brompheniramine and related compounds for context. Further research is required to establish specific IC50 values for brompheniramine's effects on mast cell degranulation and the inhibition of specific signaling molecules.

| Compound | Parameter | Cell Type | Value | Reference |

| Chlorpheniramine | Inhibition of LPS-induced plasma leakage | Rat skin | Partial inhibition at 10⁻⁷ mol/site | [10] |

| Ketotifen | Inhibition of LPS-induced mast cell degranulation | Rat skin | 59.2 ± 2.7% inhibition at 10⁻⁷ mol/site | [10] |

| YM 58483 (SOCE Inhibitor) | IC50 for CRAC channel inhibition | - | 0.3–1 µM | [14] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to analyze the signaling pathways of brompheniramine in mast cells.

Histamine Release Assay

This assay quantifies the amount of histamine released from mast cells upon stimulation, providing a measure of degranulation.

Workflow:

Methodology:

-

Cell Culture and Sensitization:

-

Culture rat basophilic leukemia (RBL-2H3) cells in appropriate media.

-

Sensitize cells overnight with anti-DNP IgE (e.g., 0.5 µg/mL).[15]

-

-

Treatment:

-

Wash sensitized cells with a buffer (e.g., Tyrode's buffer).

-

Pre-incubate the cells with various concentrations of brompheniramine or vehicle control for 30 minutes at 37°C.

-

-

Stimulation:

-

Sample Collection:

-

Stop the reaction by placing the plate on ice and centrifuge at 400 x g for 10 minutes at 4°C.

-

Collect the supernatant, which contains the released histamine.

-

Lyse the cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular histamine content.[16]

-

-

Histamine Quantification:

-

Measure the histamine concentration in the supernatant and the lysed pellet using a commercially available histamine ELISA kit according to the manufacturer's instructions.[17]

-

-

Data Analysis:

-

Calculate the percentage of histamine release using the formula: (Histamine in supernatant / (Histamine in supernatant + Histamine in pellet)) x 100.

-

Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to mast cell activation and treatment with brompheniramine.

Methodology:

-

Cell Preparation:

-

Seed IgE-sensitized mast cells on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

-

-

Imaging:

-

Wash the cells to remove excess dye and mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Acquire baseline fluorescence for a few minutes.

-

-

Treatment and Stimulation:

-

Perfuse the cells with a solution containing brompheniramine or vehicle control.

-

After a pre-incubation period, stimulate the cells with an appropriate agonist (e.g., antigen).

-

-

Data Acquisition and Analysis:

-

Record the changes in fluorescence intensity over time.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the relative [Ca²⁺]i.

-

Analyze the peak amplitude and duration of the calcium response.

-

Western Blot for Phosphorylated Proteins (e.g., p-PKC, p-IκBα)

This technique is used to detect the phosphorylation status of specific proteins in a signaling cascade, indicating their activation state.

Methodology:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-PKC or anti-p-IκBα) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[18]

-

Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, providing a functional readout of its activation.

Methodology:

-

Cell Transfection:

-

Treatment and Stimulation:

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[26]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold induction of NF-κB activity compared to the unstimulated control.

-

Conclusion

Brompheniramine's primary role as an H1 receptor antagonist in mast cells is well-established, effectively blocking histamine-induced allergic responses. However, the potential for H1-independent mast cell stabilizing effects presents an intriguing area for further investigation. The experimental protocols provided in this guide offer a robust framework for elucidating these putative mechanisms, particularly concerning the modulation of calcium signaling and the NF-κB pathway. A deeper understanding of these dual actions could pave the way for the development of more effective anti-allergic therapies with broader mechanisms of action. Further research is warranted to definitively characterize the H1-independent signaling pathway of brompheniramine and to quantify its mast cell stabilizing efficacy.

References

- 1. What is the mechanism of Brompheniramine Maleate? [synapse.patsnap.com]

- 2. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role of intracellular calcium in histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulatory role of calcium on histamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in protein kinase C activity during histamine release from activated rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of protein kinase C activation on mast cell histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mastcellhope.org [mastcellhope.org]

- 8. tmsforacure.org [tmsforacure.org]

- 9. Beyond the histamine receptor: effect of antihistamines on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that mast cell degranulation, histamine and tumour necrosis factor alpha release occur in LPS-induced plasma leakage in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of azelastine and chlorpheniramine in the treatment of mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mast cell stabilizer - Wikipedia [en.wikipedia.org]

- 13. Antihistamines and mast cell stabilisers - Scoping systematic review of treatments for eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]

- 15. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. bu.edu [bu.edu]

- 21. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. researchgate.net [researchgate.net]

Stereospecificity of Dexbrompheniramine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbrompheniramine, the dextrorotatory-(S)-enantiomer of the first-generation antihistamine brompheniramine, is the pharmacologically active component responsible for the therapeutic efficacy of the racemic mixture.[1][2] This technical guide provides a comprehensive overview of the stereospecific activity of dexbrompheniramine, focusing on its interaction with the histamine H1 receptor, the downstream signaling pathways, and the experimental methodologies used to characterize its superior activity compared to its levorotatory-(R)-enantiomer.

Core Concepts: Stereochemistry and Pharmacological Activity

The principle of stereoisomerism is fundamental to understanding the activity of dexbrompheniramine. Enantiomers, being non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological profiles due to the chiral nature of their biological targets, such as receptors and enzymes. In the case of brompheniramine, the antihistaminic activity resides almost exclusively in the (S)-enantiomer, dexbrompheniramine.

Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor

Dexbrompheniramine exerts its therapeutic effects by acting as a competitive antagonist at the histamine H1 receptor.[1] It competes with histamine for binding to H1 receptors on effector cells in various tissues, including the respiratory tract, gastrointestinal tract, and blood vessels. By blocking the action of histamine, dexbrompheniramine effectively mitigates the symptoms of allergic reactions, such as sneezing, itching, watery eyes, and runny nose.[1]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined signaling cascade. This pathway is crucial for understanding how dexbrompheniramine prevents histamine-induced cellular responses.

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ and DAG collectively activate protein kinase C (PKC), leading to a cascade of downstream cellular events that manifest as the classic symptoms of an allergic reaction. Dexbrompheniramine, by blocking the initial binding of histamine, prevents the initiation of this entire signaling cascade.

Quantitative Analysis of Stereospecific Activity

Table 1: Comparative Potency of Chlorpheniramine Enantiomers (Illustrative for Brompheniramine)

| Enantiomer | Relative Potency (Histamine-induced guinea pig ileum contraction) |

|---|---|

| (S)-(+)-Chlorpheniramine | ~100x more potent than (R)-(-)-enantiomer |

| (R)-(-)-Chlorpheniramine | Baseline |

Experimental Protocols

Histamine H1 Receptor Binding Assay

This assay is designed to determine the binding affinity (Ki) of dexbrompheniramine and its enantiomer to the histamine H1 receptor.

Objective: To quantify the affinity of test compounds for the histamine H1 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Radioligand: [³H]-mepyramine (a potent H1 antagonist)

-

Membrane Preparation: Homogenates from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum or CHO cells transfected with the human H1 receptor).

-

Test Compounds: Dexbrompheniramine and levobrompheniramine.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., triprolidine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a series of tubes, add a fixed amount of membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound (dexbrompheniramine or levobrompheniramine).

-

Include tubes for total binding (only membrane and radioligand) and non-specific binding (membrane, radioligand, and a high concentration of non-labeled antagonist).

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6][7][8]

-

Functional Assay: Guinea Pig Ileum Contraction

This ex vivo assay measures the functional potency (IC50) of dexbrompheniramine and its enantiomer by assessing their ability to inhibit histamine-induced smooth muscle contraction.

Objective: To determine the concentration of the antagonist that causes a 50% inhibition of the maximal contractile response to histamine.

Materials:

-

Guinea pig ileum segment.

-

Organ bath with Tyrode's solution (a physiological salt solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Isotonic transducer and data acquisition system.

-

Histamine dihydrochloride solution.

-

Dexbrompheniramine and levobrompheniramine solutions.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and isolate a segment of the ileum.

-

Clean the ileal segment and suspend it in the organ bath containing Tyrode's solution.

-

-

Equilibration: Allow the tissue to equilibrate for a period under a slight resting tension until a stable baseline is achieved.

-

Histamine Concentration-Response Curve:

-

Add increasing concentrations of histamine to the organ bath in a cumulative manner.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue to return to baseline.

-

-

Antagonist Incubation:

-

Add a fixed concentration of the antagonist (dexbrompheniramine or levobrompheniramine) to the organ bath and incubate for a set period.

-

-

Second Histamine Concentration-Response Curve:

-

In the presence of the antagonist, repeat the cumulative addition of histamine and record the contractile responses.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the histamine concentration for both curves (with and without the antagonist).

-

The rightward shift of the concentration-response curve in the presence of the antagonist indicates competitive antagonism.

-

Determine the IC50 value of the antagonist by testing a range of antagonist concentrations and measuring the inhibition of the histamine response.

-

Stereoselective Pharmacokinetics and Metabolism

While comprehensive stereoselective pharmacokinetic data for dexbrompheniramine is limited, studies on the related compound chlorpheniramine indicate that the pharmacologically active (S)-(+)-enantiomer is cleared more slowly than the (R)-(-)-enantiomer. This results in a higher and more sustained plasma concentration of the active enantiomer, contributing to its enhanced therapeutic effect. The metabolism of brompheniramine is known to occur in the liver via the cytochrome P450 system.

Conclusion

The antihistaminic activity of brompheniramine resides almost exclusively in its dextrorotatory-(S)-enantiomer, dexbrompheniramine. This stereospecificity is a direct consequence of the chiral nature of the histamine H1 receptor, which preferentially binds dexbrompheniramine with significantly higher affinity and potency compared to its levo-isomer. The quantitative assessment of this stereoselectivity through in vitro receptor binding and functional assays provides a robust framework for understanding the pharmacological basis of dexbrompheniramine's clinical efficacy. For drug development professionals, the case of dexbrompheniramine underscores the critical importance of chiral separation and the evaluation of individual enantiomers to optimize therapeutic outcomes and minimize potential off-target effects.

References

- 1. Dexbrompheniramine | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brompheniramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereochemical studies of chiral H-1 antagonists of histamine: the resolution, chiral analysis, and biological evaluation of four antipodal pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptsimlab.com [rjptsimlab.com]

The Core Structure-Activity Relationship of Brompheniramine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacological and Structural Determinants of H1 Receptor Antagonism

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of brompheniramine, a first-generation antihistamine of the propylamine class. Aimed at researchers, scientists, and drug development professionals, this document delves into the core chemical features of brompheniramine that govern its affinity for the histamine H1 receptor and its resulting pharmacological effects. The information presented herein is intended to serve as a foundational resource for the rational design of novel H1 receptor antagonists with improved efficacy and safety profiles.

Introduction: Brompheniramine and its Mechanism of Action

Brompheniramine is a potent histamine H1 receptor antagonist widely used for the symptomatic relief of allergic conditions.[1] Its therapeutic effects stem from its ability to competitively block the action of histamine at H1 receptors, thereby mitigating the allergic response.[2] Like other first-generation antihistamines, brompheniramine possesses a chiral center, and its biological activity is known to be stereoselective.[3]

The general structure of pheniramine-class antihistamines, to which brompheniramine belongs, consists of a diarylmethyl moiety connected via a short alkyl chain to a terminal tertiary amine. The key structural components that are crucial for its antihistaminic activity are:

-

Two Aromatic Rings (Aryl Groups): Essential for significant H1 receptor affinity.[4]

-

A Connecting Atom (X): In the case of brompheniramine, this is a carbon atom.[4]

-

An Alkyl Chain: Typically an ethylene chain.[4]

-

A Terminal Tertiary Amine: Crucial for receptor binding.[4]

Quantitative Structure-Activity Relationship (SAR) Data

| Compound | Modification | H1 Receptor Affinity (Relative Potency) | Reference |

| Pheniramine | Parent Compound (R = H) | Baseline | [5] |

| Chlorpheniramine | para-Chloro substitution (R = Cl) | ~20-fold increase vs. Pheniramine | [5] |

| Brompheniramine | para-Bromo substitution (R = Br) | ~20-50-fold increase vs. Pheniramine | [5] |

| (S)-Brompheniramine | Dextrorotatory enantiomer | Significantly more potent than (R)-enantiomer | [3] |

| (R)-Brompheniramine | Levorotatory enantiomer | Less potent than (S)-enantiomer | [3] |

Key SAR Insights:

-

Halogenation: The introduction of a halogen atom (chlorine or bromine) at the para-position of the phenyl ring dramatically increases the antihistaminic potency by 20 to 50-fold compared to the unsubstituted parent compound, pheniramine.[5]

-

Stereochemistry: The antihistaminic activity of brompheniramine resides predominantly in the S-enantiomer (dexbrompheniramine).[3]

-

Diaryl Substitution: The presence of two aromatic rings is a fundamental requirement for high-affinity H1 receptor binding.[4]

-

Terminal Amine: A tertiary amine at the end of the alkyl chain is essential for optimal activity.[4]

Histamine H1 Receptor Signaling Pathway

Brompheniramine exerts its antagonist effect by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The activation of this receptor by histamine initiates a well-defined signaling cascade, which is inhibited by brompheniramine.

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition by Brompheniramine.

Experimental Protocols

The following section outlines the detailed methodologies for key experiments cited in the SAR studies of brompheniramine and related compounds.

Synthesis of Pheniramine Analogs

A general method for the synthesis of pheniramine and its analogs, from which brompheniramine can be derived, is presented below. This method can be adapted to produce a variety of analogs for SAR studies by using different substituted starting materials.

General Synthetic Scheme:

Caption: General Synthetic Workflow for Pheniramine Analogs.

Step-by-step Protocol (Example for Pheniramine):

-

Synthesis of 2-Benzylpyridine: In a suitable reaction vessel, benzylboronic acid is reacted with 2-bromopyridine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere until completion. The product, 2-benzylpyridine, is then isolated and purified using standard techniques such as extraction and column chromatography.

-

Synthesis of Pheniramine: To a solution of 2-benzylpyridine in an anhydrous solvent (e.g., toluene) is added a strong base, such as sodium amide. The mixture is stirred, and then 2-dimethylaminoethyl chloride hydrochloride is added portion-wise. The reaction is heated to reflux for several hours. After cooling, the reaction is quenched, and the product, pheniramine, is extracted and purified. For brompheniramine synthesis, 4-bromobenzylboronic acid would be used in the first step.

In Vitro H1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the affinity of test compounds for the histamine H1 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [3H]-Mepyramine.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds (e.g., brompheniramine analogs).

-

Non-specific binding control: Mianserin or a high concentration of an unlabeled H1 antagonist.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-mepyramine (typically at its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the ability of a compound to antagonize histamine-induced smooth muscle contraction.

Materials:

-

Guinea pig ileum segment.

-

Tyrode's solution (physiological salt solution).

-

Organ bath with an isotonic transducer and recording system.

-

Histamine dihydrochloride.

-

Test compounds.

Protocol:

-

Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a period of time, with regular washing.

-

Histamine Response: A cumulative concentration-response curve to histamine is generated to determine the EC50 value.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of the test compound (e.g., brompheniramine analog) for a set period.

-

Shift in Histamine Response: In the presence of the antagonist, a second cumulative concentration-response curve to histamine is generated.

-

Data Analysis: The antagonistic potency is determined by calculating the pA2 value from the Schild plot, which quantifies the rightward shift in the histamine concentration-response curve caused by the antagonist.

Logical Relationships in Brompheniramine SAR

The following diagram illustrates the key structural features of brompheniramine and their relationship to its antihistaminic activity.

Caption: Logical Relationship of Brompheniramine's Structural Features to its Activity.

Conclusion

The structure-activity relationship of brompheniramine is well-defined, with key contributions from its diaryl system, the para-bromo substituent on the phenyl ring, the stereochemistry at the chiral center, and the terminal tertiary amine. This guide has provided a detailed overview of these relationships, supported by experimental protocols for the synthesis and pharmacological evaluation of brompheniramine analogs. The information contained herein serves as a valuable resource for the continued development of novel H1 receptor antagonists with optimized therapeutic profiles.

References

In Vitro Characterization of Brompheniramine Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of brompheniramine metabolites. Brompheniramine, a first-generation antihistamine, undergoes metabolic transformation in the liver, primarily through N-dealkylation and N-oxidation, to form key metabolites including monodesmethylbrompheniramine, didesmethylbrompheniramine, and brompheniramine N-oxide. The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoform, is implicated as a significant contributor to its metabolism. This document outlines the primary metabolic pathways, presents a framework for quantitative analysis of metabolite formation, and provides detailed experimental protocols for in vitro studies using human liver microsomes and recombinant CYP enzymes. Furthermore, it includes visual representations of the metabolic pathways and a typical experimental workflow to facilitate a deeper understanding of the processes involved in the in vitro characterization of brompheniramine metabolites.

Introduction

Brompheniramine is an alkylamine antihistamine widely used for the symptomatic relief of allergic conditions.[1] Like many xenobiotics, brompheniramine is metabolized in the liver to facilitate its excretion from the body.[1] The characterization of these metabolites is crucial in drug development to understand the drug's pharmacokinetic profile, potential for drug-drug interactions, and to assess the pharmacological or toxicological activity of the metabolites themselves. In vitro models, particularly human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes, are invaluable tools for these investigations, offering a controlled environment to study metabolic pathways and enzyme kinetics.[2]

Metabolic Pathways of Brompheniramine

The primary metabolic pathways for brompheniramine are Phase I reactions, specifically N-dealkylation and N-oxidation.

-

N-dealkylation: This process involves the removal of methyl groups from the tertiary amine of brompheniramine. Sequential demethylation leads to the formation of monodesmethylbrompheniramine and subsequently didesmethylbrompheniramine.[3]

-

N-oxidation: This reaction involves the oxidation of the tertiary amine to form brompheniramine N-oxide.[3]

Studies using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, have confirmed the formation of mono-N-demethylated and N-oxide metabolites of brompheniramine.[3] Research on the structurally similar compound, chlorpheniramine, strongly suggests the involvement of the polymorphic enzyme CYP2D6 in the N-demethylation process.[4]

Metabolic pathway of Brompheniramine.

Quantitative Analysis of Metabolite Formation

The kinetics of metabolite formation are typically determined by incubating brompheniramine with a metabolically active system, such as human liver microsomes, over a range of substrate concentrations and measuring the rate of product formation. These data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

Table 1: Illustrative Enzyme Kinetic Parameters for Brompheniramine N-demethylation in Human Liver Microsomes

| Metabolite | Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Monodesmethylbrompheniramine | Pooled Human Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |

| Didesmethylbrompheniramine | Pooled Human Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |

Table 2: Illustrative Enzyme Kinetic Parameters for Brompheniramine N-oxidation in Human Liver Microsomes

| Metabolite | Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| Brompheniramine N-oxide | Pooled Human Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

In Vitro Metabolism of Brompheniramine using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of brompheniramine in pooled human liver microsomes.

Materials:

-

Brompheniramine

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), HPLC grade

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

HPLC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare the incubation mixture in microcentrifuge tubes containing phosphate buffer, human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), and the NADPH regenerating system.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding brompheniramine (from a stock solution, typically in a small volume of organic solvent like DMSO to minimize its final concentration in the incubation to <1%) to achieve the desired final concentrations. For kinetic studies, a range of concentrations should be used.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to HPLC vials for analysis by a validated HPLC-MS/MS method to quantify the concentrations of brompheniramine and its metabolites.

-

Reaction Phenotyping using Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for brompheniramine metabolism.

Materials:

-

Brompheniramine

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Control microsomes (from the same expression system but without the CYP enzyme)

-

Other reagents as listed in Protocol 4.1.

Procedure:

-

Incubation Setup:

-

Prepare separate incubation mixtures for each recombinant CYP isoform and the control microsomes, following the same general procedure as in Protocol 4.1.

-

-

Incubation and Analysis:

-

Incubate brompheniramine with each recombinant CYP isoform and the control microsomes.

-

Terminate the reactions and process the samples as described previously.

-

Analyze the formation of metabolites in each incubation.

-

-

Data Interpretation:

-

Significant formation of a metabolite in the presence of a specific recombinant CYP isoform compared to the control indicates the involvement of that enzyme in the metabolic pathway.

-

In Vitro Metabolism Experimental Workflow.

Analytical Methodology

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for the quantification of brompheniramine and its metabolites in in vitro samples due to its high sensitivity and selectivity.

Typical HPLC-MS/MS Parameters:

-

Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[5]

-

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for brompheniramine and its metabolites are monitored.

Table 3: Example MRM Transitions for Brompheniramine and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Brompheniramine | 319.1 | 273.1 |

| Monodesmethylbrompheniramine | 305.1 | 259.1 |

| Didesmethylbrompheniramine | 291.1 | 245.1 |

| Brompheniramine N-oxide | 335.1 | 273.1 |

| Internal Standard | Specific to IS | Specific to IS |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Conclusion

The in vitro characterization of brompheniramine metabolites is a critical step in understanding its disposition and potential for drug interactions. The primary metabolic pathways involve N-demethylation and N-oxidation, with CYP2D6 likely playing a key role. While specific enzyme kinetic data for brompheniramine remains to be published, the experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct these essential studies. The use of human liver microsomes and recombinant CYP enzymes, coupled with sensitive HPLC-MS/MS analysis, allows for a thorough investigation of brompheniramine's metabolic fate, contributing to a comprehensive understanding of its pharmacology and safety profile.

References

- 1. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. Fungal transformations of antihistamines: metabolism of brompheniramine, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of H1-antihistamines on CYP2D6- and CYP2C9-mediated drug metabolic reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical methods for the determination of paracetamol, pseudoephedrine and brompheniramine in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Brompheniramine on In Vitro Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro effects of brompheniramine, a first-generation antihistamine, on cytokine release. Due to the limited availability of direct quantitative data for brompheniramine, this report leverages findings from studies on the structurally similar and closely related compound, chlorpheniramine, to infer potential mechanisms and effects. This guide summarizes the current understanding of how first-generation antihistamines may modulate inflammatory responses beyond their primary histamine H1 receptor antagonism, with a focus on their impact on key signaling pathways and cytokine production. Detailed experimental protocols for assessing cytokine release are provided, alongside visualizations of cellular mechanisms and experimental workflows to support further research in this area.

Introduction

Brompheniramine is a first-generation alkylamine antihistamine widely used for the symptomatic relief of allergic conditions.[1] Its primary mechanism of action is the competitive antagonism of histamine H1 receptors.[2] However, emerging evidence suggests that first-generation antihistamines, including those structurally related to brompheniramine, possess anti-inflammatory properties that are independent of H1-receptor blockade.[3] These properties may be attributed to their ability to modulate the release of pro-inflammatory cytokines, key signaling molecules that orchestrate the inflammatory response.